Cbz-Tyr-Val-Sta-Ala-Sta-NH2
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Overview
Description
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is a synthetic peptide compound. The abbreviation “Cbz” stands for carboxybenzyl, a protecting group used in peptide synthesis to protect the amino group from unwanted reactions. The sequence “Tyr-Val-Sta-Ala-Sta” represents the amino acids tyrosine, valine, statine, alanine, and statine, respectively. This compound is used in various scientific research applications due to its unique properties and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves the stepwise coupling of protected amino acids. The carboxybenzyl group is used to protect the amino group of tyrosine during the synthesis. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: The protected amino acids are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Deprotection: The Cbz protecting group is removed using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to facilitate the efficient assembly of the peptide chain .
Chemical Reactions Analysis
Types of Reactions
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidized products.
Reduction: The Cbz protecting group can be removed by reduction using catalytic hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas is used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Deprotected amino acids and peptides.
Substitution: Substituted amino acids and peptides.
Scientific Research Applications
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The carboxybenzyl group provides stability and protection during synthesis but is removed to reveal the active peptide .
Comparison with Similar Compounds
Similar Compounds
Cbz-Tyr-Val-Ala-Sta-NH2: Similar structure but lacks one statine residue.
Cbz-Tyr-Val-Sta-Ala-NH2: Similar structure but lacks one statine residue.
Cbz-Tyr-Val-Sta-Val-Sta-NH2: Similar structure but has valine instead of alanine.
Uniqueness
Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is unique due to its specific sequence of amino acids, including two statine residues, which are rare in natural peptides. This unique sequence provides distinct biochemical properties and potential therapeutic applications .
Properties
CAS No. |
145031-45-4 |
---|---|
Molecular Formula |
C41H62N6O10 |
Molecular Weight |
799.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(3S,4S)-1-amino-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C41H62N6O10/c1-23(2)17-30(33(49)20-35(42)51)44-38(53)26(7)43-36(52)21-34(50)31(18-24(3)4)45-40(55)37(25(5)6)47-39(54)32(19-27-13-15-29(48)16-14-27)46-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,48-50H,17-22H2,1-7H3,(H2,42,51)(H,43,52)(H,44,53)(H,45,55)(H,46,56)(H,47,54)/t26-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
BROZGFRIKIALBJ-MSQJMBMRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)N)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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